- Double N,B-Type Bidentate Boryl Ligands Enabling a Highly Active Iridium Catalyst for C-H Borylation, Journal of the American Chemical Society, 2015, 137(25), 8058-8061
Cas no 929626-16-4 (3-Chloro-5-methoxyphenylboronic acid, pinacol ester)
929626-16-4 structure
Product Name:3-Chloro-5-methoxyphenylboronic acid, pinacol ester
CAS No:929626-16-4
MF:C13H18BClO3
MW:268.544223308563
MDL:MFCD12405332
CID:839826
PubChem ID:46739618
Update Time:2024-10-26
3-Chloro-5-methoxyphenylboronic acid, pinacol ester Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- (3-chloro-5-methoxyphenyl)boronic acid pinacol ester
- 1,3,2-Dioxaborolane, 2-(3-chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-
- 2-(3-Chloro-5-methoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- 3-Chloro-5-methoxyphenylboronic acid, pinacol ester
- MeOC6H3ClB(pinacolato)
- MeOClC6H3B(pin)
- 2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- AKOS015999643
- MFCD12405332
- DB-357003
- Z2044767079
- 929626-16-4
- 3-Chloro-5-methoxyphenylboronic acid,pinacol ester
- 3-Chloro-5-methoxyphenylboronic acid pinacol ester
- DTXSID60675213
- F19655
- EN300-1425729
- GEONBEFVLDNCSM-UHFFFAOYSA-N
- SCHEMBL4242311
- CS-0174431
- AS-48180
-
- MDL: MFCD12405332
- Inchi: 1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)9-6-10(15)8-11(7-9)16-5/h6-8H,1-5H3
- InChI Key: GEONBEFVLDNCSM-UHFFFAOYSA-N
- SMILES: ClC1C=C(B2OC(C)(C)C(C)(C)O2)C=C(OC)C=1
Computed Properties
- Exact Mass: 268.10400
- Monoisotopic Mass: 268.1037523g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 27.7Ų
Experimental Properties
- PSA: 27.69000
- LogP: 2.64780
3-Chloro-5-methoxyphenylboronic acid, pinacol ester Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Chloro-5-methoxyphenylboronic acid, pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A418262-250mg |
2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
929626-16-4 | 98% | 250mg |
$37.0 | 2025-04-15 | |
| Ambeed | A418262-1g |
2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
929626-16-4 | 98% | 1g |
$45.0 | 2025-04-15 | |
| Ambeed | A418262-5g |
2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
929626-16-4 | 98% | 5g |
$214.0 | 2025-04-15 | |
| abcr | AB273535-1 g |
3-Chloro-5-methoxyphenylboronic acid, pinacol ester; 98% |
929626-16-4 | 1g |
€246.00 | 2023-04-26 | ||
| Ambeed | A418262-25g |
2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
929626-16-4 | 98% | 25g |
$1066.0 | 2025-04-15 | |
| Fluorochem | 216079-1g |
2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
929626-16-4 | 95% | 1g |
£150.00 | 2022-03-01 | |
| Fluorochem | 216079-5g |
2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
929626-16-4 | 95% | 5g |
£600.00 | 2022-03-01 | |
| Alichem | A019112233-5g |
2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
929626-16-4 | 95% | 5g |
$465.12 | 2023-08-31 | |
| Chemenu | CM135956-250mg |
2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
929626-16-4 | 95% | 250mg |
$110 | 2023-01-09 | |
| Chemenu | CM135956-1g |
2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
929626-16-4 | 95% | 1g |
$189 | 2023-01-09 |
3-Chloro-5-methoxyphenylboronic acid, pinacol ester Production Method
Production Method 1
Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 1,1′,3,3′-Tetrahydro-1,1′-di-2-pyridinyl-2,2′-bi-2H-1,3,2-benzodiazaborole Solvents: Cyclopentyl methyl ether ; 16 h, 100 °C; 100 °C → rt
Reference
Production Method 2
Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , N1-[4,4′-Bis(1,1-dimethylethyl)[2,2′-bipyridin]-6-yl]-1,2-benzenediamine Solvents: Cyclopentyl methyl ether ; 12 h, 140 °C
Reference
- NNB-type tridentate boryl ligands enabling a highly active iridium catalyst for C-H borylation, Molecules, 2019, 24(7),
Production Method 3
Reaction Conditions
1.1 Reagents: Pinacolborane , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Cyclohexane ; 24 h, 80 °C
Reference
- Arenes to anilines and aryl ethers by sequential iridium-catalyzed borylation and copper-catalyzed coupling, Organic Letters, 2007, 9(5), 761-764
Production Method 4
Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Cyclohexane ; 4 h, 80 °C
Reference
- Iridium-Catalyzed Preparation of Silylboranes by Silane Borylation and Their Use in the Catalytic Borylation of Arenes, Organometallics, 2008, 27(22), 6013-6019
Production Method 5
Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Tetrahydrofuran ; 80 °C
Reference
- Di-μ-methoxobis(1,5-cyclooctadiene)-diiridium(I), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-4
Production Method 6
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Isopropanol , Chloro[(1,2,5,6-η)-1,5-cyclooctadiene](1,10-phenanthroline-κN1,κN10)iridium Solvents: Heptane ; 1 h, 75 °C
1.2 18 h
1.2 18 h
Reference
- Understanding the Activation of Air-Stable Ir(COD)(Phen)Cl Precatalyst for C-H Borylation of Aromatics and Heteroaromatics, Organic Letters, 2021, 23(5), 1561-1565
Production Method 7
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; 10 min, rt
1.2 overnight, rt
1.2 overnight, rt
Reference
- Preparation of amino-imidazolone compounds for treating cognitive impairment, Alzheimer's disease, neurodegeneration and dementia, World Intellectual Property Organization, , ,
Production Method 8
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; 10 min, rt
1.2 overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
- Preparation of amino-imidazolines and their use as a medicament for treating cognitive impairment, Alzheimer's disease, neurodegeneration and dementia, World Intellectual Property Organization, , ,
Production Method 9
Reaction Conditions
1.1 Catalysts: 4,4′-Dimethyl-2,2′-bipyridine (reaction products with poly(isobutylene)) , Polyisobutylene (4,4'-dimethyl-2,2'-bipyridine-terminated) , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Heptane ; 18 h, 80 °C
Reference
- Highly active, separable and recyclable bipyridine iridium catalysts for C-H borylation reactions, Catalysis Science & Technology, 2018, 8(1), 124-127
Production Method 10
Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: tert-Butyl methyl ether ; 60 min, 80 °C
Reference
- Microwave-assisted, Ir-catalyzed aromatic C-H borylation, Research on Chemical Intermediates, 2013, 39(4), 1917-1926
Production Method 11
Reaction Conditions
1.1 Reagents: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ; 1 min, rt
1.2 16 h, 80 °C
1.2 16 h, 80 °C
Reference
- Harnessing C-H Borylation/Deborylation for Selective Deuteration, Synthesis of Boronate Esters, and Late Stage Functionalization, Journal of Organic Chemistry, 2015, 80(16), 8341-8353
Production Method 12
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate , 2-(Dicyclohexylphosphino)-2′-methylbiphenyl Solvents: Dimethylformamide ; 5 h, rt → 80 °C
Reference
- Preparation of benzazine heterocyclic compounds preventing, treating or alleviating RORγt-mediated diseases in patients, China, , ,
Production Method 13
Reaction Conditions
1.1 Reagents: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ; 80 °C
Reference
- Di--methoxobis(1,5-cyclooctadiene)diiridium(I), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,
Production Method 14
Reaction Conditions
Reference
- Product class 2: chloroarenes, Science of Synthesis, 2007, 31, 79-120
3-Chloro-5-methoxyphenylboronic acid, pinacol ester Raw materials
- 3-Chloro-5-hydroxyphenylboronic acid, pinacol ester
- 1-Bromo-3-chloro-5-methoxybenzene
- Et3SiB(pinacolato)
- Bis(pinacolato)diborane
- Pinacolborane
- 3-Chloroanisole
3-Chloro-5-methoxyphenylboronic acid, pinacol ester Preparation Products
3-Chloro-5-methoxyphenylboronic acid, pinacol ester Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:929626-16-4)3-Chloro-5-methoxyphenylboronic acid, pinacol ester
Order Number:A859906
Stock Status:in Stock
Quantity:5g/25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:21
Price ($):175.0/872.0/3488.0
Email:sales@amadischem.com
3-Chloro-5-methoxyphenylboronic acid, pinacol ester Related Literature
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:929626-16-4)3-Chloro-5-methoxyphenylboronic acid, pinacol ester
Purity:99%/99%/99%
Quantity:5g/25g/100g
Price ($):175.0/872.0/3488.0